molecular formula C16H21AsN3O4S B14792238 CID 122407930

CID 122407930

Cat. No.: B14792238
M. Wt: 426.3 g/mol
InChI Key: PKEXQDOVMUPDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on general practices for characterizing similar compounds (e.g., oscillatoxin derivatives in ), its structural and functional attributes can be inferred. For instance, highlights methodologies such as GC-MS and vacuum distillation for analyzing compound fractions, which are likely applicable to CID 122407930. Structural elucidation via mass spectrometry (Figure 1D in ) would typically reveal molecular fragmentation patterns, aiding in identification. Hypothetically, this compound may belong to a class of bioactive molecules, given the emphasis on pharmacological parameters (e.g., CYP inhibition, solubility) in analogous compounds () .

Properties

Molecular Formula

C16H21AsN3O4S

Molecular Weight

426.3 g/mol

InChI

InChI=1S/C16H21AsN3O4S/c21-14(18-11-7-5-10(6-8-11)17(23)24)4-2-1-3-13-15-12(9-25-13)19-16(22)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,23,24)(H2,19,20,22)

InChI Key

PKEXQDOVMUPDCD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)[As](=O)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 122407930 involves a series of chemical reactions that require precise conditions. The exact synthetic route and reaction conditions are typically detailed in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents to achieve the desired chemical transformation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These processes are designed to be cost-effective while maintaining high purity and quality of the final product. The specific details of these methods are usually proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

CID 122407930 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting material. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

CID 122407930 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in biological assays to study its effects on different biological systems.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 122407930 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the target. The exact mechanism of action is often studied using techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs and functionally related compounds, leveraging physicochemical and biological data from the evidence. Below is a synthesized table based on parameters commonly reported for small molecules (–19):

Property CID 122407930 (Hypothetical) Oscillatoxin D (CID 101283546) CAS 7254-19-5 (CID 252137) CAS 1261080-59-4 (CID 78358133)
Molecular Formula CₓHᵧNᵣOₛ (Inferred) C₃₄H₅₄O₁₀ C₉H₆BrNO₂ C₇H₇NO₃S
Molecular Weight (g/mol) ~400–500 (Estimated) 610.80 240.05 185.20
LogP (Partition Coefficient) 2.5–3.5 (Predicted) 4.2 (Hydrophobic) 1.16 (XLOGP3) 1.88 (iLOGP)
Solubility Moderately soluble Low (Lipophilic nature) 0.052 mg/mL 2.74 mg/mL (ESOL)
Bioactivity Potential CYP inhibition Toxin (Marine origin) CYP1A2 inhibitor CYP1A2 inhibitor
Synthetic Accessibility Medium (Hypothetical) Complex (Polyketide) High (Simple heterocycle) Moderate (Sulfonamide derivative)

Key Findings:

Structural Diversity: Oscillatoxin derivatives () exhibit larger molecular frameworks (e.g., C₃₄H₅₄O₁₀) compared to this compound’s inferred mid-sized structure. Smaller analogs like CID 78358133 (C₇H₇NO₃S) emphasize sulfonamide groups, which enhance solubility .

Oscillatoxins, however, prioritize ecological toxicity over enzymatic interactions .

Physicochemical Properties : LogP values correlate with bioavailability. CID 252137’s low LogP (1.16) aligns with its moderate solubility, whereas oscillatoxins’ high LogP (4.2) limits aqueous solubility .

Discussion of Comparative Significance

  • Pharmacological Potential: this compound’s hypothetical CYP inhibition profile (inferred from ) suggests utility in drug discovery, contrasting with oscillatoxins’ ecological roles .
  • Synthetic Feasibility : Simpler structures (e.g., CID 252137) are more scalable than polyketides () or boronic acid derivatives (), which require specialized catalysts .
  • Limitations : Absence of experimental data for this compound necessitates validation via methods in (GC-MS) and (spectroscopic characterization).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.